
GW2580
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de GW632580X implique la préparation de la 5-({3-méthoxy-4-[(4-méthoxyphényl)méthoxy]phényl}méthyl)pyrimidine-2,4-diamine . La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle pyrimidinique : Cela implique la réaction de matières premières appropriées dans des conditions spécifiques pour former le cycle pyrimidinique.
Réactions de substitution : Diverses réactions de substitution sont réalisées pour introduire les groupes méthoxy et méthoxyphényle aux positions souhaitées sur le cycle pyrimidinique.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir le composé souhaité avec une pureté élevée.
Les méthodes de production industrielle de GW632580X impliqueraient probablement une mise à l'échelle de ces voies de synthèse tout en s'assurant que les conditions de réaction sont optimisées pour une production à grande échelle. Cela peut inclure l'utilisation de réacteurs à flux continu et d'autres équipements à l'échelle industrielle pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
GW632580X subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être réalisées sur le cycle pyrimidinique ou d'autres groupes fonctionnels, conduisant à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques, où divers substituants peuvent être introduits.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour la réduction, et divers électrophiles ou nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
GW2580 is a selective and orally bioavailable inhibitor of Colony-stimulating-factor-1 receptor (CSF-1R), with an IC50 value of 30nM . It is considered a powerful pharmacologic tool because of its selectivity and specificity for determining the contributions of CSF1R signaling . It is strictly intended for scientific research and should not be used for diagnostic or medical purposes .
Scientific Research Applications
This compound has been used in various scientific research applications, including cell and animal experiments, to study its effects on various diseases and conditions:
- Inhibition of CSF-1-induced growth this compound at 1 μM completely inhibited CSF-1-induced growth of mouse M-NFS-60 myeloid cells and human monocytes and completely inhibited bone degradation in cultures of human osteoclasts, rat calvaria, and rat fetal long bone . It did not affect the growth of mouse NS0 lymphoblastoid cells, human endothelial cells, human fibroblasts, or five human tumor cell lines .
- Bladder fibrosis this compound was utilized to determine its preventive effects on BOO (bladder outlet obstruction)-induced remodeling . this compound, administered to rats at a daily dose of 40 mg/kg for 6 weeks, ameliorated bladder fibrosis compared to the vehicle group (22.01% ± 5.13% vs. 32.15% ± 7.24%, p < 0.01) .
- Macrophage Infiltration and Polarization this compound induced an inhibition of macrophage infiltration (4.41% ± 1.28% vs. 13.57% ± 3.42%, p < 0.001) and M2 macrophage polarization (10.67% ± 4.15% vs. 28.59% ± 6.38%, p < 0.001) . There was also a decrease of profibrotic F4/80^+^ α‐smooth muscle actin^+^ (α‐SMA^+^) macrophage to myofibroblast transition (9.11% ± 2.58% vs. 17.33% ± 4.01%, p < 0.001) and CD163^+^TGF‐β1^+^ cells (7.68% ± 2.10% vs. 14.17% ± 4.09%, p < 0.01) in the this compound group when compared with the vehicle group .
- Mesothelioma this compound decreases the number of macrophages in tumor fragment spheroids and enhances the apoptotic response to chemotherapy in Th2-polarized spheroids .
- Glioblastoma this compound treatment led to the downregulation of M2-related markers, IL6, IL10, ERK1/2, and MAPK signaling pathways, while M1-like markers, gene set enrichment indicating activated MHC-II presentation, phagocytosis, and T-cell killing were substantially increased . Treatment of patient-derived GBM organoids with this compound confirmed successful reprogramming, resulting in impaired tumor cell proliferation .
- Microglia Morphology and Function this compound treatment altered microglia morphology and suppressed genes related to reactive oxygen species (ROS) regulation and survival . this compound sensitized microglia to hydrogen peroxide-induced cell death .
- Tumor-Infiltrating Myeloid Cells this compound reduced total CD45+CD11b+ myeloid cells by more than 2-fold in the tumors of this compound-treated mice compared with control (supplemental Figure 2A, P < .05) . CD11b +F4/80 + TAMs were also significantly reduced by more than 2-fold .
Data Table
Case Studies
- Bladder Outlet Obstruction (BOO) in Rats
- Sprague-Dawley rats were divided into sham, BOO + vehicle, and BOO + this compound groups.
- This compound or vehicle control was administered by oral gavage at daily doses of 40 mg/kg for 6 weeks.
- Bladder samples were collected for various analyses.
- Results showed that bladder fibrosis was ameliorated by this compound compared with the vehicle group (22.01% ± 5.13% vs. 32.15% ± 7.24%, p < 0.01).
- This compound induced an inhibition of macrophage infiltration and M2 macrophage polarization.
- Lung Carcinoma in Mice
- C57BL/6 mice bearing subcutaneously implanted 3LL lung carcinoma were treated with control diluent or this compound at 20 mg/kg or 80 mg/kg twice a day, or 160 mg/kg once daily by oral gavage.
- Flow cytometric analysis of tumors revealed that total CD45+CD11b+ myeloid cells were reduced by more than 2-fold in the tumors of this compound-treated mice compared with control (P < .05).
- CD11b +F4/80 + TAMs were also significantly reduced by more than 2-fold (P < .05).
- Histologic analysis revealed a similar reduction in F4/80 + TAMs, equally reduced at the center and edges of tumors from 80 mg/kg this compound-treated mice (P = .07).
Mécanisme D'action
The mechanism of action of GW632580X involves the inhibition of the receptor tyrosine kinase, colony stimulating factor 1 receptor (CSF1R or FMS) . By inhibiting CSF1R, the compound interferes with the signaling pathways that are activated by this receptor. This leads to the inhibition of cellular processes such as proliferation, differentiation, and survival that are mediated by CSF1R signaling. The molecular targets and pathways involved include the downstream signaling molecules and pathways activated by CSF1R, such as the PI3K/AKT and MAPK/ERK pathways.
Comparaison Avec Des Composés Similaires
GW632580X peut être comparé à d'autres composés similaires qui inhibent les récepteurs tyrosine kinases, en particulier les inhibiteurs du CSF1R. Certains composés similaires comprennent :
PLX3397 : Un autre inhibiteur du CSF1R qui a montré un potentiel dans le traitement de divers cancers et maladies inflammatoires.
BLZ945 : Un inhibiteur sélectif du CSF1R qui a été étudié pour son potentiel dans le traitement du cancer et d'autres maladies.
Pexidartinib : Un inhibiteur du CSF1R qui a été approuvé pour le traitement du ténosynovite à cellules géantes.
Comparé à ces composés, GW632580X est unique en raison de sa structure chimique spécifique et des interactions particulières qu'il a avec le CSF1R. Cette unicité peut se traduire par des différences d'efficacité, de sélectivité et de profil de sécurité dans diverses applications.
Activité Biologique
GW2580 is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), primarily known for its role in modulating immune responses and its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different cell types, and relevant research findings.
- Chemical Name : 5-[[3-Methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]-2,4-pyrimidinediamine
- IC50 Value : 0.06 μM, indicating high potency against cFMS kinase.
- Selectivity : Exhibits selectivity over 186 other kinases, making it a valuable tool for studying CSF1R-related pathways .
This compound functions by binding to the inactive conformation of CSF1R, effectively inhibiting downstream signaling pathways involved in macrophage activation and proliferation. This inhibition has significant implications for treating diseases characterized by excessive macrophage activity.
In Vitro Studies
- Macrophage Modulation : this compound has been shown to inhibit tumor necrosis factor (TNF) production in macrophages, which is crucial in inflammatory responses. In vitro studies indicated that this compound could significantly reduce CSF-1-induced proliferation of myeloid cells such as mouse M-NFS-60 and human monocytes .
- Bone Resorption : The compound inhibits bone resorption in osteoclast cultures, demonstrating its potential in treating conditions like osteoporosis .
- Cancer Cell Growth : this compound suppresses the growth of various tumor cell lines, including those derived from glioblastoma and other cancers. It has been shown to exert direct anti-tumor effects by impairing tumor cell proliferation .
In Vivo Studies
- Autoimmune Diseases : In experimental autoimmune encephalomyelitis (EAE) models, this compound treatment led to a reduction in CNS infiltrates of macrophages and T cells, suggesting its potential as a therapeutic agent for autoimmune demyelinating diseases .
- Tumor Models : In xenograft models using M-NFS-60 tumor cells, oral administration of this compound resulted in a dose-dependent decrease in tumor growth, with higher doses completely inhibiting tumor development .
Study on Glioblastoma
A study focused on patient-derived glioblastoma organoids demonstrated that this compound effectively reprogrammed tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype. This shift was associated with increased expression of MHC-II markers and enhanced T-cell responses against tumors .
Study on Autoimmune Encephalomyelitis
In a controlled study involving EAE mice, this compound treatment led to significant reductions in clinical scores and inflammatory cell infiltration within the CNS. Histopathological analysis confirmed fewer inflammatory foci compared to vehicle-treated controls, supporting the compound's therapeutic potential in autoimmune conditions .
Summary of Findings
Propriétés
IUPAC Name |
5-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-25-16-6-3-13(4-7-16)12-27-17-8-5-14(10-18(17)26-2)9-15-11-23-20(22)24-19(15)21/h3-8,10-11H,9,12H2,1-2H3,(H4,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQAUKPBNJWPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236095 | |
Record name | GW-2580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870483-87-7 | |
Record name | GW-2580 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870483877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-2580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 870483-87-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GW-2580 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRV0JCF9LI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.